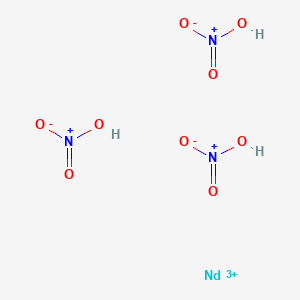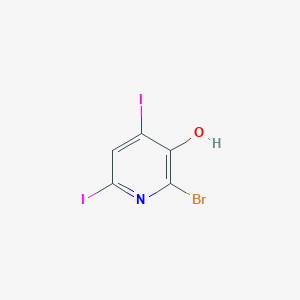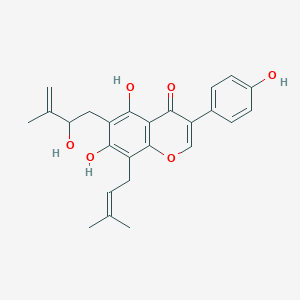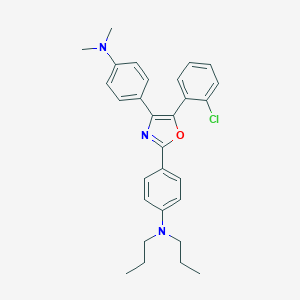![molecular formula C8H14O3S B157533 Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI) CAS No. 138331-46-1](/img/structure/B157533.png)
Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI) is a chemical compound that belongs to the class of cyclopentane derivatives. It has been widely studied for its potential applications in scientific research due to its unique chemical properties and biological activities.
Wirkmechanismus
The mechanism of action of Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI) is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of certain enzymes or the modulation of cellular signaling pathways.
Biochemische Und Physiologische Effekte
Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models. The compound has also been shown to have a low toxicity profile in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI) in laboratory experiments is its unique chemical structure, which allows for the study of its potential biological activities. However, the compound has limited solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI). One direction is the further investigation of its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is the study of its potential use as an antiviral agent. Additionally, the compound may be studied for its potential use in the development of novel drugs for the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI) can be achieved through several methods. One of the most common methods is the reaction of cyclopentanone with thiourea in the presence of a strong acid catalyst. The resulting product is then oxidized to form the desired compound. Other methods include the reaction of cyclopentanone with thioacetamide or the reaction of cyclopentanone with elemental sulfur and hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI) has been studied for its potential applications in various scientific research fields. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
138331-46-1 |
|---|---|
Produktname |
Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI) |
Molekularformel |
C8H14O3S |
Molekulargewicht |
190.26 g/mol |
IUPAC-Name |
(4R,4aR,7aS)-1,1-dioxo-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]thiopyran-4-ol |
InChI |
InChI=1S/C8H14O3S/c9-7-4-5-12(10,11)8-3-1-2-6(7)8/h6-9H,1-5H2/t6-,7-,8+/m1/s1 |
InChI-Schlüssel |
QHLQGECPJDNMAJ-PRJMDXOYSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](CCS(=O)(=O)[C@H]2C1)O |
SMILES |
C1CC2C(CCS(=O)(=O)C2C1)O |
Kanonische SMILES |
C1CC2C(CCS(=O)(=O)C2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




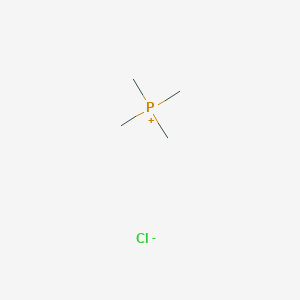


![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)
